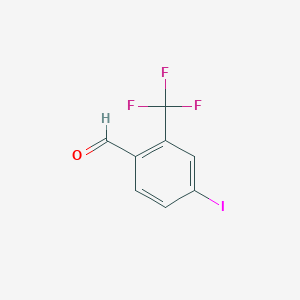

4-Iodo-2-(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

“4-Iodo-2-(trifluoromethyl)benzaldehyde” is a chemical compound used as a pharmaceutical intermediate . It has the CAS number 1007579-67-0 . The molecular formula for this compound is C8H4F3IO .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Iodobenzotrifluoride undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . Another method involves the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes .

Chemical Reactions Analysis

The compound 4-Iodobenzotrifluoride has been reported to undergo aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . It also participates in the copper-free Sonogashira cross-coupling reaction with differently para-substituted phenylacetylenes .

Physical And Chemical Properties Analysis

The compound “4-Iodo-2-(trifluoromethyl)benzaldehyde” is a liquid at room temperature . It has a boiling point of 185-186 °C/745 mmHg and a melting point of -8.33 °C . The density of this compound is 1.851 g/mL at 25 °C .

Wissenschaftliche Forschungsanwendungen

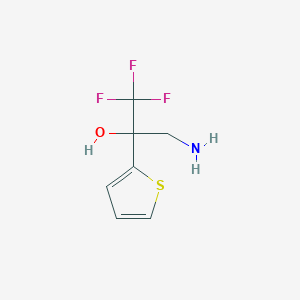

- Application : Researchers use this compound to investigate the enantioselective formation of alcohols. Its trifluoromethyl group and iodo substituent contribute to the chiral environment, making it useful for studying asymmetric reactions .

- Application : 4-Iodo-2-(trifluoromethyl)benzaldehyde participates in Wittig reactions, allowing chemists to synthesize complex molecules with high efficiency. The trifluoromethyl group enhances reactivity and selectivity .

- Application : Researchers utilize 4-Iodo-2-(trifluoromethyl)benzaldehyde as an intermediate in pharmaceutical synthesis. Its unique substitution pattern makes it valuable for designing novel drug candidates .

- Application : This compound serves as a versatile building block for introducing fluorine atoms into organic molecules. The trifluoromethyl group provides desirable properties such as lipophilicity and metabolic stability .

- Application : Scientists explore 4-Iodo-2-(trifluoromethyl)benzaldehyde derivatives as potential agrochemicals. Their structural features may enhance herbicidal or fungicidal activity .

- Application : Researchers investigate the incorporation of 4-Iodo-2-(trifluoromethyl)benzaldehyde into polymers or materials to impart specific properties. Its halogenated and trifluoromethyl moieties can influence material behavior .

Asymmetric Synthesis of Alcohols

Wittig Reaction

Pharmaceutical Intermediates

Fluorine-Containing Building Block

Agrochemical Research

Materials Science and Functional Materials

Safety and Hazards

Wirkmechanismus

Target of Action

Aldehydes like 4-iodo-2-(trifluoromethyl)benzaldehyde often interact with nucleophiles, such as amines .

Mode of Action

4-Iodo-2-(trifluoromethyl)benzaldehyde, being an aldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes is a common biochemical reaction .

Result of Action

The formation of oximes and hydrazones could potentially alter cellular processes depending on the specific targets of the compound .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Iodo-2-(trifluoromethyl)benzaldehyde .

Eigenschaften

IUPAC Name |

4-iodo-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFCXRKONPDJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-(trifluoromethyl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

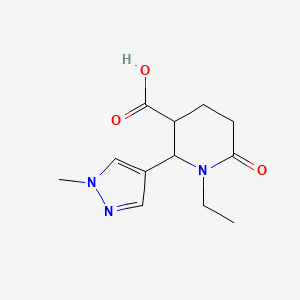

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.